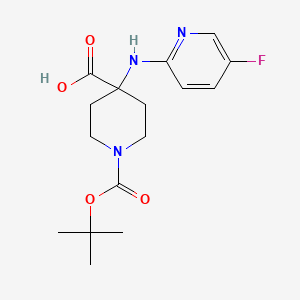

1-(tert-Butoxycarbonyl)-4-((5-fluoropyridin-2-yl)amino)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(tert-Butoxycarbonyl)-4-((5-fluoropyridin-2-yl)amino)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a fluoropyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-((5-fluoropyridin-2-yl)amino)piperidine-4-carboxylic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Fluoropyridinylamino Group: This step involves nucleophilic substitution reactions where the fluoropyridine moiety is attached to the piperidine ring.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-((5-fluoropyridin-2-yl)amino)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the specific substitution but may involve bases, acids, or catalysts to facilitate the reaction.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-((5-fluoropyridin-2-yl)amino)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential interactions with biological targets, aiding in the understanding of biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialized chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-((5-fluoropyridin-2-yl)amino)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinylamino group may enhance binding affinity and specificity, while the Boc group can protect reactive sites during synthesis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-aminopiperidine: Lacks the fluoropyridinyl group, making it less specific in certain applications.

4-((5-Fluoropyridin-2-yl)amino)piperidine: Does not have the Boc protecting group, which can affect its stability and reactivity.

1-(tert-Butoxycarbonyl)-4-(aminomethyl)piperidine: Similar structure but with different substituents, leading to varied chemical and biological properties.

Uniqueness: 1-(tert-Butoxycarbonyl)-4-((5-fluoropyridin-2-yl)amino)piperidine-4-carboxylic acid is unique due to the combination of the Boc protecting group and the fluoropyridinylamino group, which together confer specific reactivity and potential biological activity that are not present in simpler analogs.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

1-(tert-Butoxycarbonyl)-4-((5-fluoropyridin-2-yl)amino)piperidine-4-carboxylic acid (CAS No. 2177266-27-0) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22FN3O4

- Molecular Weight : 339.37 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a 5-fluoropyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines.

- IC50 Values :

These results suggest a promising therapeutic index for targeting cancer cells while sparing normal cells.

The compound's mechanism of action involves several pathways:

- Inhibition of Cell Proliferation : The compound demonstrates potent inhibition of cell growth in cancerous cells, which is crucial for its anticancer efficacy.

- Induction of Apoptosis : Treatment with this compound has been shown to increase levels of caspase 9, a key enzyme in the apoptosis pathway, indicating its role in promoting programmed cell death in cancer cells .

- Matrix Metalloproteinase Inhibition : The compound also inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion, further supporting its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies reveal the following:

- Clearance Rate : Approximately 82.7 mL/h/kg post intravenous administration.

- Oral Bioavailability : Approximately 31.8% after oral dosing, indicating reasonable absorption and systemic availability .

Toxicity Profile

Preliminary toxicity assessments indicate that the compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of TNBC proliferation with an IC50 of 0.126 μM. |

| Study B | Showed selective cytotoxicity towards MDA-MB-231 cells compared to non-cancerous MCF10A cells. |

| Study C | Indicated no acute toxicity at high doses in animal models, supporting safety for therapeutic use. |

Properties

IUPAC Name |

4-[(5-fluoropyridin-2-yl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-15(2,3)24-14(23)20-8-6-16(7-9-20,13(21)22)19-12-5-4-11(17)10-18-12/h4-5,10H,6-9H2,1-3H3,(H,18,19)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHBVYSUQFQLBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.